molecular formula C6H10N2O2 B12878705 (S)-1-Methyl-5-oxopyrrolidine-2-carboxamide

(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12878705
M. Wt: 142.16 g/mol
InChI Key: KLBSBVDLPIOJRF-BYPYZUCNSA-N
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Description

(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide is a chiral compound with significant interest in various scientific fields. This compound is characterized by its pyrrolidine ring, which is a five-membered lactam structure, and a carboxamide functional group. The presence of the chiral center at the 1-position of the pyrrolidine ring makes it an important molecule in stereochemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of (S)-1-methyl-2-pyrrolidinone with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is often carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification steps like crystallization or chromatography are employed to obtain the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-1-Methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Methyl-5-oxopyrrolidine-2-carboxamide: The enantiomer of the compound, which may have different biological activities.

    1-Methyl-2-pyrrolidinone: A structurally similar compound lacking the carboxamide group.

    Pyrrolidine-2-carboxamide: A compound with a similar core structure but different substituents.

Uniqueness

(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in drug development and other research applications.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

(2S)-1-methyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C6H10N2O2/c1-8-4(6(7)10)2-3-5(8)9/h4H,2-3H2,1H3,(H2,7,10)/t4-/m0/s1

InChI Key

KLBSBVDLPIOJRF-BYPYZUCNSA-N

Isomeric SMILES

CN1[C@@H](CCC1=O)C(=O)N

Canonical SMILES

CN1C(CCC1=O)C(=O)N

Origin of Product

United States

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